1,4-Dimorpholinobenzene
Description
1,4-Dimorpholinobenzene (CAS 10265-06-8) is a substituted benzene derivative featuring two morpholine groups (-N-(CH₂)₂O) attached at the 1 and 4 positions of the aromatic ring. Morpholine, a six-membered heterocyclic amine containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the compound. This structure renders this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its electron-rich aromatic system enhances reactivity in cross-coupling reactions, while the morpholine substituents improve solubility in polar solvents compared to non-functionalized benzene derivatives.
Properties
CAS No. |
4096-22-4 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylphenyl)morpholine |
InChI |
InChI=1S/C14H20N2O2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-4H,5-12H2 |
InChI Key |
OBUZMRRVPUXPPZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,4-Dimorpholinobenzene belongs to a broader class of diarylamines and substituted benzenes. Below is a comparative analysis with structurally analogous compounds, focusing on electronic properties, applications, and safety profiles.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Research Findings
Electronic Effects: Morpholine substituents in this compound donate electron density via resonance, activating the benzene ring toward electrophilic aromatic substitution. This contrasts with halogenated analogs (e.g., 1,4-dibromo-2,3-difluorobenzene), which deactivate the ring . Compared to diphenylamine, this compound exhibits reduced oxidative degradation due to the saturated morpholine ring, enhancing stability in catalytic applications .
Solubility and Reactivity: The polar morpholine groups improve solubility in solvents like DMSO and ethanol, whereas diphenylamine and halogenated analogs require non-polar solvents (e.g., toluene) . Halogenated derivatives (e.g., 1,4-dibromo-2,3-difluorobenzene) are more reactive in cross-coupling reactions but pose higher safety risks due to volatility and toxicity .
Halogenated analogs require specialized handling under inert atmospheres, unlike morpholine derivatives, which are typically stable at room temperature .
Contradictions and Limitations
- Safety information for this compound is inferred from morpholine’s general toxicity profile; rigorous toxicological studies are needed.
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